molecular formula C7H10BrCl3N2 B15338998 (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride

Cat. No.: B15338998
M. Wt: 308.4 g/mol
InChI Key: TUDWPUZCAZXHQR-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C7H10BrCl3N2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10BrCl3N2

Molecular Weight

308.4 g/mol

IUPAC Name

(2-bromo-5-chlorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8BrClN2.2ClH/c8-7-2-1-6(9)3-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H

InChI Key

TUDWPUZCAZXHQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)Br.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

CAS number and molecular weight of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride, a halogenated benzylhydrazine derivative of interest in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, outlines a logical synthetic pathway with mechanistic insights, and explores its potential applications based on the established bioactivity of related hydrazine-containing molecules. Furthermore, this guide presents a detailed, step-by-step protocol for its analysis, ensuring scientific integrity and reproducibility. Visualizations of the synthetic workflow and a speculative mechanism of action are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel hydrazine derivatives.

Core Compound Identification and Properties

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a substituted benzylhydrazine salt. The presence of bromine and chlorine atoms on the benzene ring, combined with the reactive hydrazine moiety, makes it a versatile building block in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 2044706-95-6[1][2]
Molecular Formula C₇H₁₀BrCl₃N₂[2]
Molecular Weight 308.43 g/mol [1][2]
IUPAC Name [(2-bromo-5-chlorophenyl)methyl]hydrazine dihydrochloride[1]
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)Cl)Br.Cl.NN[1]

Synthesis of (2-Bromo-5-chlorobenzyl)hydrazine Dihydrochloride

The synthesis of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride can be logically approached through the nucleophilic substitution of a suitable benzyl halide with hydrazine. This well-established method for preparing benzylhydrazines offers a straightforward and efficient route.[2] An alternative, though potentially more complex, pathway could involve the reductive amination of 2-bromo-5-chlorobenzaldehyde.

Proposed Synthetic Pathway: Nucleophilic Substitution

The primary route to (2-Bromo-5-chlorobenzyl)hydrazine involves the reaction of 2-bromo-5-chlorobenzyl bromide (or chloride) with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the disubstituted product. The reaction proceeds via an SN2 mechanism, where the highly nucleophilic hydrazine attacks the benzylic carbon, displacing the halide leaving group. The resulting free base is then treated with hydrochloric acid to yield the stable dihydrochloride salt.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 2_Bromo_5_chlorobenzyl_bromide 2-Bromo-5-chlorobenzyl bromide Reaction_Vessel Nucleophilic Substitution (SN2) 2_Bromo_5_chlorobenzyl_bromide->Reaction_Vessel Hydrazine_hydrate Hydrazine hydrate (excess) Hydrazine_hydrate->Reaction_Vessel Free_Base (2-Bromo-5-chlorobenzyl)hydrazine (Free Base) Reaction_Vessel->Free_Base Work-up Final_Product (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride Free_Base->Final_Product HCl Hydrochloric Acid HCl->Final_Product Protonation

Caption: Proposed synthesis workflow for (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride.

Experimental Protocol: Synthesis

Materials:

  • 2-Bromo-5-chlorobenzyl bromide

  • Hydrazine hydrate (80% solution in water)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-chlorobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an excess of hydrazine hydrate (e.g., 4.0 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude (2-Bromo-5-chlorobenzyl)hydrazine free base.

  • Dissolve the crude product in a minimal amount of ethanol and cool in an ice bath.

  • Add concentrated hydrochloric acid dropwise until the precipitation of the dihydrochloride salt is complete.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride.

Potential Applications in Drug Development

Hydrazine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this functional group.[3][4][5] Their biological activities are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and antidepressant effects.[3][4][6]

The structure of (2-Bromo-5-chlorobenzyl)hydrazine suggests its potential as a precursor for various bioactive molecules. The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones, a class of compounds known for their broad pharmacological profiles.[1]

Speculative Mechanism of Action: MAO Inhibition

Substituted benzylhydrazines have been historically investigated as monoamine oxidase (MAO) inhibitors.[7] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders. The title compound, being a substituted benzylhydrazine, could potentially act as an MAO inhibitor.

MAO_Inhibition Compound (2-Bromo-5-chlorobenzyl)hydrazine Binding Binding to Active Site Compound->Binding MAO_Enzyme Monoamine Oxidase (MAO) MAO_Enzyme->Binding Inhibition Inhibition of MAO Activity Binding->Inhibition Neurotransmitters Increased Neurotransmitter Levels (Serotonin, Dopamine) Inhibition->Neurotransmitters Therapeutic_Effect Potential Antidepressant Effect Neurotransmitters->Therapeutic_Effect

Caption: Speculative mechanism of action for (2-Bromo-5-chlorobenzyl)hydrazine as a MAO inhibitor.

Analytical Methods for Characterization and Quality Control

Ensuring the purity and identity of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed.

Recommended Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be appropriate.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-H stretches.

Protocol: Purity Determination by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample solution.

  • Run the gradient program and record the chromatogram.

  • Calculate the purity of the sample by determining the area percentage of the main peak.

Safety and Handling

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Hydrazine derivatives can be toxic and should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a compound with significant potential as a building block in the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications in drug discovery, and detailed analytical methods for its characterization. The information presented herein is intended to empower researchers to confidently work with this compound and explore its full potential in their scientific endeavors.

References

  • Taha, M., et al. (2019). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(6), 2685-2693.
  • Anusandhanvallari. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Gomes, P. A. C., et al. (2021).
  • ATSDR. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US).
  • Veeramanikandan, S., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(1), 127-133.
  • McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry, 25(7), 1042–1046.
  • United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS.
  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1417-1429.
  • Zubenko, A. D., et al. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(8), 757-770.
  • Reddy, B. V. S., et al. (2015). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 39(12), 9031-9035.
  • Butler, D. E., et al. (1971). Synthesis of 1-Methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1055.

Sources

Unlocking the Therapeutic Potential of (2-Bromo-5-chlorobenzyl)hydrazine Dihydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel building block, (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride. While direct therapeutic applications of this specific molecule are not yet established in publicly available literature, its structural motifs—a substituted benzyl group and a reactive hydrazine moiety—suggest a rich landscape for drug discovery. Hydrazine derivatives are a well-established class of pharmacophores present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1] This document will therefore serve as a roadmap, detailing the synthesis, characterization, and a strategic screening cascade to elucidate the therapeutic promise of this compound.

The Scientific Rationale: Why Investigate (2-Bromo-5-chlorobenzyl)hydrazine?

The therapeutic potential of a molecule is often inferred from its structural components. The title compound possesses two key features that warrant investigation:

  • The Substituted Benzyl Ring: The presence of bromo and chloro substituents on the benzene ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability. These halogens can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

  • The Hydrazine Moiety: The hydrazine group (-NH-NH2) is a versatile functional group known for its ability to form hydrazones through reaction with aldehydes and ketones.[2] This reactivity is often exploited in the design of covalent inhibitors and probes for biological targets. Furthermore, the hydrazine moiety is a key component of several drugs, such as the antidepressant phenelzine and the antihypertensive hydralazine, which act through mechanisms like monoamine oxidase (MAO) inhibition.

Given these features, (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a promising scaffold for the development of novel therapeutics. This guide outlines a systematic approach to unlock this potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The following table summarizes the known and predicted properties of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride.

PropertyValueSource
CAS Number 2044706-95-6[3]
Molecular Formula C₇H₁₀BrCl₃N₂[3]
Molecular Weight 308.43 g/mol [3]
IUPAC Name (2-bromo-5-chlorobenzyl)hydrazine dihydrochloride[3]
SMILES NNCC1=CC(Cl)=CC=C1Br.[H]Cl.[H]Cl[3]
Predicted XlogP 2.5[4]

Synthesis and Characterization: A Proposed Workflow

The first practical step in evaluating the therapeutic potential of (2-Bromo-5-chlorobenzyl)hydrazine is its synthesis and rigorous characterization. The following workflow is proposed, starting from commercially available precursors.

G cluster_0 Synthesis Pathway 2-Bromo-5-chlorobenzaldehyde 2-Bromo-5-chlorobenzaldehyde Reduction Reduction 2-Bromo-5-chlorobenzaldehyde->Reduction e.g., NaBH4 (2-Bromo-5-chlorophenyl)methanol (2-Bromo-5-chlorophenyl)methanol Reduction->(2-Bromo-5-chlorophenyl)methanol Chlorination Chlorination (2-Bromo-5-chlorophenyl)methanol->Chlorination e.g., SOCl2 1-(Bromomethyl)-2-bromo-5-chlorobenzene 1-(Bromomethyl)-2-bromo-5-chlorobenzene Chlorination->1-(Bromomethyl)-2-bromo-5-chlorobenzene Hydrazinolysis Hydrazinolysis 1-(Bromomethyl)-2-bromo-5-chlorobenzene->Hydrazinolysis Hydrazine hydrate (2-Bromo-5-chlorobenzyl)hydrazine (2-Bromo-5-chlorobenzyl)hydrazine Hydrazinolysis->(2-Bromo-5-chlorobenzyl)hydrazine Salt Formation Salt Formation (2-Bromo-5-chlorobenzyl)hydrazine->Salt Formation HCl Target Compound (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride Salt Formation->Target Compound G cluster_1 Screening Cascade Tier1 Tier 1: Primary Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Tier1->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Tier1->Antimicrobial Tier2 Tier 2: Secondary Screening (Based on Tier 1 results) Cytotoxicity->Tier2 If cytotoxic, proceed to anticancer evaluation. If not, proceed to other assays. Antimicrobial->Tier2 Anti_Inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Tier2->Anti_Inflammatory MAO_Inhibition MAO Inhibition Assays (MAO-A & MAO-B) Tier2->MAO_Inhibition Tier3 Tier 3: In Vivo Evaluation (For promising hits) Anti_Inflammatory->Tier3 MAO_Inhibition->Tier3 Toxicity_Studies Acute Toxicity Studies Tier3->Toxicity_Studies Efficacy_Models Disease-Specific Animal Models Toxicity_Studies->Efficacy_Models

Sources

Reactivity profile of 2-bromo-5-chloro substituted benzyl hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile, synthesis, and application of 2-bromo-5-chlorobenzyl hydrazine , a specialized bifunctional building block in medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

The 2-bromo-5-chlorobenzyl hydrazine scaffold represents a high-value "linchpin" intermediate in the synthesis of fused heterocycles, particularly indazoles and quinazolines . Its utility stems from its dual-functionality:

  • The Hydrazine Moiety: A versatile bis-nucleophile capable of condensation, acylation, and alkylation.

  • The Orthogonal Halogenation: The ortho-bromide provides a facile handle for intramolecular cyclization (e.g., Buchwald-Hartwig type), while the meta-chloride (relative to the methylene) remains intact for late-stage diversification via Suzuki-Miyaura coupling.

This guide provides an in-depth analysis of the molecule's electronic behavior, a validated synthesis protocol, and a roadmap for its application in generating privileged pharmacophores.

Structural Analysis & Electronic Properties

The Methylene Insulator Effect

Unlike phenyl hydrazines, where the nitrogen lone pair is delocalized into the aromatic system, benzyl hydrazines possess a methylene (


) spacer.
  • Basicity: The hydrazine nitrogens retain sp³ character, making them significantly more basic (

    
     for the conjugate acid) than their phenyl hydrazine counterparts.
    
  • Inductive Influence: The 2-bromo and 5-chloro substituents exert a strong electron-withdrawing inductive effect (-I). This lowers the

    
     slightly relative to unsubstituted benzyl hydrazine, but crucially, it increases the acidity of the benzylic protons, making the molecule susceptible to oxidation or elimination under harsh basic conditions.
    
Steric Environment & Nucleophilicity

The 2-bromo substituent creates significant steric bulk proximal to the


 (benzyl-bearing) nitrogen.
  • 
     vs. 
    
    
    
    Selectivity:
    While
    
    
    is electronically enriched due to the alkyl donation of the benzyl group, the ortho-bromo substituent sterically hinders attack at this position. Consequently, reactions with bulky electrophiles tend to occur selectively at the distal
    
    
    nitrogen.
  • Chemo-differentiation: The bromine atom is the primary site for oxidative addition with Pd(0) catalysts, allowing for site-selective intramolecular C-N bond formation to generate the indazole core without disturbing the chlorine atom.

Synthesis & Preparation

Direct alkylation of hydrazine with benzyl halides often leads to poly-alkylation. The most robust protocol utilizes a large excess of hydrazine hydrate to favor the mono-alkylated product.

Experimental Protocol: Synthesis from Benzyl Bromide

Reaction Class: Nucleophilic Substitution (


)

Reagents:

  • 2-Bromo-5-chlorobenzyl bromide (1.0 eq)

  • Hydrazine hydrate (64% in water) (10.0 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with hydrazine hydrate (10.0 eq) and ethanol (

    
    ). Cool to 
    
    
    
    .
  • Addition: Dissolve 2-bromo-5-chlorobenzyl bromide in a minimal amount of ethanol. Add this solution dropwise to the stirring hydrazine solution over 30 minutes. Crucial: High dilution and slow addition prevent dimer formation (bis-benzyl hydrazine).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Work-up: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Extraction: Dilute the residue with DCM and wash with

    
     (to ensure free base form) followed by brine.
    
  • Purification: If necessary, convert to the hydrochloride salt by adding

    
     in ether, filtering the precipitate. This stabilizes the hydrazine against oxidation.
    

Core Reactivity Pathways

Pathway A: Indazole Formation (Intramolecular C-N Coupling)

This is the primary application of this scaffold in drug discovery. The hydrazine condenses with an aldehyde, and the resulting hydrazone undergoes Pd-catalyzed cyclization.

Mechanism:

  • Condensation: Reaction with

    
     yields the hydrazone.
    
  • Oxidative Addition: Pd(0) inserts into the

    
     bond.
    
  • Amination: Intramolecular attack of the hydrazone nitrogen onto the Pd center, followed by reductive elimination to form the

    
    -indazole or 
    
    
    
    -indazole depending on tautomeric preferences and substitution.
Pathway B: Pyrazole/Pyrazoline Synthesis

Reaction with


-dicarbonyls or 

-unsaturated ketones yields pyrazoles. The 2-bromo group can then be used for subsequent aryl-aryl coupling to create "pendant" biaryl systems.
Visualization of Reactivity

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityProfile Precursor 2-Bromo-5-chlorobenzyl bromide Core 2-Bromo-5-chlorobenzyl hydrazine (CORE) Precursor->Core N2H4.H2O (XS) SN2 Substitution Hydrazone Hydrazone Intermediate Core->Hydrazone R-CHO Condensation Pyrazole N-Benzyl Pyrazole Core->Pyrazole 1,3-Dicarbonyls Cyclocondensation Indazole 1-Benzyl-Indazole Scaffold Hydrazone->Indazole Pd(OAc)2, Ligand Intramolecular C-N Coupling Suzuki 5-Aryl-Indazole (Library Generation) Indazole->Suzuki Ar-B(OH)2, Pd(0) Selective Cl-Coupling

Caption: Divergent synthetic pathways from the 2-bromo-5-chlorobenzyl hydrazine core, highlighting the sequential cyclization and functionalization strategy.

Case Study: Synthesis of 5-Chloro-1H-Indazole Derivatives

A critical workflow in kinase inhibitor development involves converting this hydrazine into a substituted indazole.

Protocol: Pd-Catalyzed Intramolecular Cyclization

Objective: Cyclization of the hydrazone derived from 2-bromo-5-chlorobenzyl hydrazine.

Reagents:

  • Hydrazone intermediate (1.0 eq)

  • 
     (2 mol%)
    
  • Xantphos or BINAP (4 mol%)

  • 
     (2.0 eq)
    
  • Toluene (anhydrous)

Procedure:

  • Degassing: Suspend the hydrazone, base, and ligand in toluene. Sparge with argon for 15 minutes.

  • Catalyst Addition: Add the Pd precursor rapidly under argon flow.

  • Heating: Heat the reaction to

    
     in a sealed tube for 12-18 hours.
    
  • Mechanism Check: The reaction proceeds via oxidative addition to the

    
     bond. The 
    
    
    
    bond remains inert under these conditions (below
    
    
    with Xantphos), preserving it for future steps.
  • Work-up: Filter through Celite, concentrate, and purify via flash chromatography.

Data Summary: Halogen Selectivity

The following table summarizes the reactivity difference between the two halogen substituents, guiding orthogonal functionalization.

Feature2-Bromo Substituent5-Chloro Substituent
Bond Dissociation Energy Lower (

)
Higher (

)
Pd-Oxidative Addition Fast (Room Temp -

)
Slow (

or specialized ligands)
Primary Role Cyclization Handle (Intramolecular)Diversification Handle (Intermolecular)
Steric Impact High (Ortho to linker)Low (Meta to linker)

Safety & Stability Considerations

  • Genotoxicity: Hydrazines and benzyl halides are potential alkylating agents and genotoxins. All handling must occur in a fume hood with double-gloving.

  • Oxidative Instability: Free base benzyl hydrazines oxidize in air to form azo compounds or hydrazones. Store as the hydrochloride salt at

    
     under argon.
    
  • Exotherm: The reaction of benzyl halides with hydrazine hydrate is exothermic. Control temperature strictly during addition.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[1] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[1] Organic Letters, 16(12), 3114–3117.

  • Lundgren, A., & Bejot, R. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization.[2] Organic Letters, 26, 1229-1232.[2]

  • PubChem. (2025).[3][4][5][6] 2-Bromo-5-chlorobenzylhydrazine hydrochloride | C7H9BrClN2. National Library of Medicine.

  • Song, J. J., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[7] The Journal of Organic Chemistry, 71(21), 8166–8172.

Sources

Methodological & Application

Application Note: Strategic Scaffold Assembly Using (2-Bromo-5-chlorobenzyl)hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols using (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride as a reagent Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction & Reagent Profile

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (CAS: 2044706-95-6) is a specialized bifunctional building block designed for the rapid assembly of privileged heterocyclic scaffolds. Unlike simple alkyl hydrazines, this reagent incorporates a halogenated benzyl moiety with orthogonal reactivity:

  • Hydrazine Nucleophile: The primary hydrazine group serves as a dinucleophile for the construction of nitrogenous heterocycles (pyrazoles, pyridazines, triazines).

  • Electrophilic "Hook" (Ar-Br): The ortho-bromo substituent is positioned for steric control or subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling late-stage diversification.

  • SAR Modulator (Ar-Cl): The meta-chloro group (relative to the hydrazine tether) provides metabolic stability and lipophilicity modulation (Topliss scheme) without interfering with standard Pd-catalyzed cross-couplings at the more reactive bromo-position.

Key Physical Properties
PropertySpecification
Molecular Formula C₇H₁₀BrCl₃N₂ (Dihydrochloride salt)
Molecular Weight 308.43 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, MeOH; Insoluble in non-polar organics (until free-based)
Handling Hygroscopic; Store under inert atmosphere at 2-8°C

Core Applications & Reaction Logic

The utility of this reagent lies in its ability to form an N-benzyl heterocyclic core that is pre-functionalized for library generation. The synthesis workflow typically follows a "Construct-then-Couple" logic.

Mechanistic Pathway: Pyrazole Assembly

The most prevalent application is the condensation with 1,3-dicarbonyls to form 1-(2-bromo-5-chlorobenzyl)pyrazoles . This reaction proceeds via an initial nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl, followed by dehydration, intramolecular cyclization, and aromatization.

Critical Technical Note: As a dihydrochloride salt, the reagent is non-nucleophilic in its stored state. Successful protocols must include an in situ neutralization step (using NaOAc, Et₃N, or K₂CO3) to liberate the free hydrazine species.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(2-Bromo-5-chlorobenzyl)-3,5-dimethylpyrazole

Target: Creation of a p38 MAP kinase inhibitor scaffold.

Materials
  • (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Sodium Acetate (NaOAc) or Triethylamine (Et₃N) (2.2 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 10 mol%)

Step-by-Step Methodology
  • Salt Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (308 mg, 1.0 mmol) in Ethanol (5 mL).

  • Base Addition: Add Triethylamine (306 µL, 2.2 mmol) dropwise. The suspension should clarify or change texture as the free hydrazine is liberated and Et₃N·HCl forms. Stir for 10 minutes at room temperature.

  • Condensation: Add 2,4-Pentanedione (113 µL, 1.1 mmol) followed by glacial acetic acid (6 µL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 3–4 hours.

    • Monitoring: Monitor by TLC (System: Hexanes/EtOAc 4:1). The hydrazine starting material (polar, baseline) should disappear, and a new non-polar spot (product) should appear.

  • Work-up: Cool the reaction mixture to room temperature.

    • Option A (Precipitation): Pour the mixture into ice-cold water (20 mL). The product often precipitates as a white solid.[1] Filter, wash with water, and dry.[1]

    • Option B (Extraction): Remove ethanol under reduced pressure. Dissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 85–95% Data Validation: ¹H NMR should show the disappearance of the diketone enol proton and the appearance of the pyrazole C4-H singlet (approx. δ 6.0 ppm) and the N-CH₂ benzylic singlet (approx. δ 5.3 ppm).

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Target: Functionalization of the pyrazole scaffold to generate a focused library.

This protocol utilizes the ortho-bromo handle preserved from Protocol A.

Materials
  • 1-(2-Bromo-5-chlorobenzyl)-3,5-dimethylpyrazole (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: In a microwave vial or pressure tube, combine the pyrazole substrate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and K₂CO₃ (207 mg, 1.5 mmol) in 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen gas for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (20 mg, 0.025 mmol). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave irradiation).

  • Work-up: Dilute with EtOAc, filter through a pad of Celite to remove Palladium black. Wash the filtrate with brine.

  • Purification: Concentrate and purify via automated flash chromatography.

Note on Selectivity: The meta-chloro substituent is significantly less reactive than the ortho-bromo group under these conditions, ensuring chemoselective coupling at the bromine site.

Visualizing the Workflow

The following diagram illustrates the "Construct-then-Couple" logic, highlighting the transformation of the hydrazine reagent into a drug-like scaffold.

G Reagent (2-Bromo-5-chlorobenzyl) hydrazine 2HCl (Starting Material) Neutralization Step 1: Neutralization (Et3N/EtOH) Reagent->Neutralization FreeBase Free Hydrazine Intermediate Neutralization->FreeBase Condensation Step 2: Cyclocondensation (+ 1,3-Diketone) FreeBase->Condensation Scaffold 1-(2-Bromo-5-chlorobenzyl) -pyrazole Core (Stable Scaffold) Condensation->Scaffold - 2 H2O Coupling Step 3: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Scaffold->Coupling Selectivity: Br > Cl FinalDrug Biaryl Pyrazole Inhibitor Library Coupling->FinalDrug

Figure 1: Sequential assembly workflow transforming the hydrazine reagent into a functionalized biaryl scaffold.[2]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete neutralization of HCl salts.Ensure 2.0–2.2 equivalents of base are used. The hydrazine must be free-based to act as a nucleophile.
Regioisomer Mix Asymmetric diketones used.Use symmetric diketones (e.g., acetylacetone) or bulky substituents to direct regioselectivity. Benzylhydrazines typically favor formation of the isomer where the bulky group is distal to the N-benzyl group.
Ar-Cl Coupling Over-reaction during Suzuki step.Lower reaction temperature to 80°C and use milder bases (e.g., Na₂CO₃ instead of K₃PO₄).
Sticky Precipitate Polymerization or side reactions.Use Ethanol/Water mixtures for recrystallization rather than simple evaporation.

References

  • Heller, S. T., & Natarajan, S. R. (2006).[3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.

  • Fleurisson, C., et al. (2022). "Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]." ChemRxiv.

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4][5] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117.

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." (General Reactivity Reference).

Sources

Troubleshooting & Optimization

Removing unreacted (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource for researchers working with (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride . It prioritizes field-proven, robust purification strategies over theoretical generalities.

Subject: Removal of Unreacted (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (CAS: 2044706-95-6) is a nucleophilic building block often used in the synthesis of pyrazoles, indazoles, and hydrazones.[1] Its removal is critical due to its potential genotoxicity and interference with downstream biological assays.

This guide addresses the three most common purification scenarios:

  • Standard Workup: Partitioning based on pH-dependent solubility.

  • Trace Removal: Chemical scavenging for high-purity requirements.

  • Difficult Separations: Chromatographic strategies for co-eluting species.

Module 1: Solubility-Based Separation (The Standard Protocol)

Q: How do I remove the hydrazine salt via standard extraction?

A: The most reliable method utilizes the pH-switch technique . The dihydrochloride salt is highly water-soluble, whereas the free base is moderately lipophilic due to the halogenated benzyl ring. To ensure complete removal, you must keep the hydrazine protonated (water-soluble) while extracting your product into the organic phase.

Protocol 1: The Acidic Wash (For Acid-Stable Products)
  • Prerequisite: Your product must be stable at pH 1–2 and soluble in organic solvents (DCM, EtOAc).

  • Mechanism: At pH < 3, the hydrazine exists as the dication (

    
    ) or monocation, locking it in the aqueous phase.
    

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid ether if the hydrazine salt tends to oil out.

  • First Wash (Salt Removal): Wash the organic layer with 0.5 M to 1.0 M HCl (2x volume).

    • Validation: Check the pH of the aqueous layer.[2][3] It must remain < 2.

  • Second Wash (Trace Removal): Wash with Brine (Saturated NaCl) to break any emulsions and remove residual acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Protocol 2: The Reverse Extraction (For Basic/Amine Products)
  • Scenario: Your product is also a base (e.g., a pyridine or amine derivative) and protonates in acid.

  • Strategy: You cannot use acid washes. Instead, use the solubility differential .

    • Suspend the crude mixture in a non-polar solvent like Hexanes/Diethyl Ether (3:1) .

    • The halogenated hydrazine salt is insoluble in non-polar media and will precipitate.

    • Filter the solid hydrazine salt.

    • Concentrate the filtrate to obtain your product.

Visualization: Extraction Decision Logic

ExtractionWorkflow Start Crude Reaction Mixture CheckProd Is Product Acid-Stable? Start->CheckProd AcidWash Protocol 1: Acidic Wash (Dissolve in EtOAc, Wash with 1M HCl) CheckProd->AcidWash Yes Precip Protocol 2: Precipitation (Triturate with Hexanes/Ether) CheckProd->Precip No (Basic/Labile) PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Hydrazine Salt) PhaseSep->AqLayer OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Filter Filtration Precip->Filter SolidWaste Solid Residue (Hydrazine Salt) Filter->SolidWaste Filtrate Filtrate (Pure Product) Filter->Filtrate

Figure 1: Decision tree for selecting the correct extraction protocol based on product stability.

Module 2: Chemical Scavenging (High Purity Requirements)

Q: Extraction didn't work. The hydrazine is still present by LC-MS. What now?

A: When physical separation fails, use Chemical Scavenging . This converts the nucleophilic hydrazine into a lipophilic hydrazone that is easily separated chromatographically or by filtration.

The Scavenger: 4-Nitrobenzaldehyde or Polymer-Supported Benzaldehyde.
  • Why: These aldehydes react rapidly with the hydrazine to form a stable hydrazone.

  • 4-Nitrobenzaldehyde: Forms a highly colored (yellow/orange) hydrazone, making it easy to track on a column.

  • Polymer-Supported (PS-Benzaldehyde): Allows for "filtration-only" purification.

Protocol:

  • Quantify: Estimate the excess hydrazine (e.g., 0.2 eq remaining).

  • Add Scavenger: Add 1.5 equivalents (relative to the hydrazine impurity) of the scavenger resin or aldehyde.

  • Incubate: Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC.[4][5] The hydrazine spot (ninhydrin active) should disappear.

  • Workup:

    • If using Resin: Filter off the resin. The filtrate contains your product.

    • If using Free Aldehyde: The resulting hydrazone is much less polar than the free hydrazine. It will move to the solvent front or separate easily on silica gel.

Module 3: Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Emulsion during extraction Hydrazine salt acting as a surfactant due to the halogenated benzyl group.Add Brine immediately. If persistent, filter the biphasic mixture through a pad of Celite .
Product co-elutes on Silica Hydrazine is dragging (tailing) and overlapping with the product.Add 1% Triethylamine (TEA) to the eluent to sharpen the hydrazine peak, OR use DCM:MeOH:NH4OH (90:10:1).
"Ghost" peaks in LC-MS Hydrazine reacting with the HPLC solvent (e.g., acetone or acetaldehyde impurities).Ensure HPLC samples are prepared in Acetonitrile/Water without ketones. Hydrazines react with acetone to form hydrazones in the vial.
Precipitate in NMR tube Residual HCl salt is insoluble in

.
Filter the NMR sample or add a drop of

to solubilize.
Q: Can I use bleach to quench the hydrazine?

A: Proceed with extreme caution. While bleach (sodium hypochlorite) oxidizes hydrazines to nitrogen gas, the "2-Bromo-5-chlorobenzyl" moiety is electron-rich and prone to chlorination or oxidation at the benzylic position.

  • Recommendation: Use oxidative quenching (bleach/peroxide) only for waste disposal, never in the presence of your product.

References

  • PubChem. (2-Chlorobenzyl)hydrazine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of Pyrazoles via Hydrazine Condensation. Org.[5][6][7][8] Synth. 2013, 90, 240-250. Available at: [Link]

  • ResearchGate. Discussion on Removal of Excess Hydrazine Hydrate. Available at: [Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride , a critical intermediate in the synthesis of heterocycles and pharmaceutical scaffolds.

Unlike standard spectral lists, this guide focuses on the causality of chemical shifts, the specific effects of the dihydrochloride salt form, and a comparative analysis against its free base alternative.

Executive Summary & Structural Logic

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a salt form of a substituted benzyl hydrazine. Its NMR spectrum is defined by three distinct regions: the deshielded aromatic protons (due to halogen electronics), the benzylic methylene, and the exchangeable hydrazine protons which vary heavily by solvent.

Structural Analysis (Graphviz)

The following diagram illustrates the atomic numbering used for peak assignment in this guide. Note the 1,2,5-substitution pattern , which dictates the specific coupling constants (


-values) observed.

G Figure 1: Connectivity and Numbering of (2-Bromo-5-chlorobenzyl)hydrazine. Note the meta-relationship between H4 and H6, and ortho-relationship between H3 and H4. C1 C1 C2 C2 (Br) C1->C2 CH2 CH₂ C1->CH2 C3 C3 (H) C2->C3 C4 C4 (H) C3->C4 C5 C5 (Cl) C4->C5 C6 C6 (H) C5->C6 C6->C1 N1 NH CH2->N1 N2 NH₂·2HCl N1->N2

Experimental Protocol

The choice of solvent is the single most critical variable for this compound. The dihydrochloride salt is hygroscopic and acidic.

Method A: Structural Confirmation (DMSO-d6)
  • Purpose: To observe the full proton count, including the acidic hydrazine protons (

    
    ).
    
  • Protocol:

    • Dry the NMR tube in an oven at 110°C for 1 hour to remove surface moisture.

    • Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 (99.9 atom% D).

    • Critical Step: Run the spectrum immediately. Prolonged exposure to wet DMSO can cause H/D exchange or partial decomposition.

    • Note: Expect a large water peak at ~3.33 ppm due to the hygroscopic salt.

Method B: Backbone Verification (D₂O)
  • Purpose: To simplify the spectrum by eliminating broad

    
     peaks and verifying the carbon backbone.
    
  • Protocol:

    • Dissolve ~10 mg of sample in 0.6 mL D₂O .

    • Shake vigorously to ensure complete H/D exchange of the hydrazine protons.

    • All signals >8.0 ppm (except aromatics) should disappear.

Spectral Assignment & Interpretation[1][2][3][4]

The following assignments are based on the 1,2,5-substitution pattern rules and characteristic shifts for benzyl hydrazine salts.

A. The Aromatic Region (6.5 – 8.0 ppm)

The 2-Bromo-5-chloro substitution creates a specific splitting pattern.

  • H3 (Proton ortho to Br): Located between Br and H4.

  • H4 (Proton meta to Cl): Located between H3 and Cl.

  • H6 (Proton ortho to CH2): Located between Cl and the Benzyl group.

ProtonChemical Shift (δ ppm)*MultiplicityCoupling (

Hz)
Interpretation
H3 7.65 – 7.75Doublet (

)

Deshielded by ortho-Br. Couples primarily with H4.
H6 7.50 – 7.60Doublet (

)

Ortho to alkyl group. Shows meta coupling to H4.
H4 7.35 – 7.45Doublet of Doublets (

)

,

Couples ortho to H3 and meta to H6.

*> Note: Exact shifts vary by concentration/pH.[1] The relative order (H3 > H6 > H4) is governed by the deshielding power of Br vs Cl and the alkyl group.

B. The Aliphatic Region
ProtonChemical Shift (δ ppm)MultiplicityInterpretation
Benzylic CH₂ 4.00 – 4.25Singlet (

)
Generally a singlet. In ultra-dry DMSO, may appear as a doublet due to coupling with NH (

Hz).
C. The Exchangeable Region (Salt Specific)
ProtonChemical Shift (δ ppm)AppearanceInterpretation
-NH-NH₃⁺ 8.50 – 10.50Very BroadThe dihydrochloride form protonates the hydrazine. These protons are highly acidic and appear as broad humps in DMSO. They vanish in D₂O.

Comparative Analysis: Product vs. Alternatives

This section compares the Dihydrochloride Salt (the product) against its Free Base form and the Boc-Protected alternative. This data aids in decision-making for synthesis and storage.

Table 1: Comparative Performance & Spectral Characteristics[2][3][1][4]
FeatureDihydrochloride Salt (Product)Free Base (Alternative)Boc-Protected (Alternative)
Stability High. Solid, resistant to oxidation.Low. Oil/Solid, oxidizes to hydrazone/azo rapidly.Very High. Stable solid.
Solubility Water, DMSO, Methanol.DCM, Ethyl Acetate, Toluene.DCM, Ethyl Acetate.[3]
NMR Solvent DMSO-d6 or D₂O required.[4]CDCl₃ (standard).CDCl₃.
Key NMR Feature Broad/invisible NH peaks; distinct acidic protons.Sharp NH/NH₂ peaks at 3.0–5.0 ppm.Distinct Boc singlet (~1.4 ppm).
Use Case Long-term storage; aqueous reactions.Immediate use in synthesis.Purification/Protection strategies.
Comparison Workflow (Graphviz)

Use this logic flow to determine which form you are analyzing or should use.

Comparison Figure 2: Decision Matrix for Identifying Hydrazine Forms Start Start: Sample Analysis Solubility Solubility Check Start->Solubility WaterSol Soluble in Water/D2O? Solubility->WaterSol YesWater Likely Salt Form (2HCl) Use DMSO-d6 for full spectrum WaterSol->YesWater Yes NoWater Likely Free Base or Protected WaterSol->NoWater No CheckCDCl3 Run NMR in CDCl3 NoWater->CheckCDCl3 Result1 Broad peaks >8ppm? No. Sharp NH at 3-5ppm? CheckCDCl3->Result1 Conclusion1 Confirmed: Free Base Result1->Conclusion1

Troubleshooting & Common Pitfalls

1. The "Missing" Hydrazine Peaks
  • Observation: In DMSO-d6, the signals at 9-10 ppm are absent or flattened into the baseline.

  • Cause: Presence of water in the DMSO or the sample.[3] Water facilitates rapid proton exchange, broadening the signal beyond detection.

  • Solution: Use a sealed ampoule of DMSO-d6 and dry the sample under high vacuum (P < 1 mbar) for 4 hours.

2. Chemical Shift Drift
  • Observation: The benzylic CH₂ moves from 4.1 ppm to 3.8 ppm.

  • Cause: pH change. If the salt is partially neutralized (e.g., by residual base in the NMR tube), the shift moves upfield toward the free base value.

  • Validation: Add a drop of DCl/D₂O to the tube. If the peak shifts back downfield (~4.1 ppm), it was a pH issue.

3. Impurity Signals
  • Ethanol/Isopropanol: Common recrystallization solvents. Look for triplets at 1.05 ppm (EtOH) or doublets at 1.04 ppm (IPA).

  • Hydrazine Hydrate: If synthesized from hydrazine hydrate, look for a sharp singlet at ~4-5 ppm (variable) if residual free hydrazine remains.

References

  • Substituent Effects in NMR:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Solvent Residual Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Benzylhydrazine Synthesis & Characterization: Huc, I., & Lehn, J. M. (1997). Virtual combinatorial libraries: Dynamic generation of molecular and supramolecular diversity by self-assembly. Proceedings of the National Academy of Sciences. (Contains characterization data for similar benzyl hydrazine scaffolds). Link

  • Aromatic Coupling Constants: Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for 3J and 4J coupling analysis in substituted benzenes). Link

Sources

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of (2-Bromo-5-chlorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Halogenated Benzylhydrazines

(2-Bromo-5-chlorobenzyl)hydrazine is a substituted benzylhydrazine containing two different halogen atoms on the aromatic ring. The presence of bromine and chlorine, with their distinct isotopic patterns, alongside the reactive hydrazine moiety and the benzyl group, presents a unique and informative case for mass spectrometric analysis. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, purity assessment, and metabolic studies. This guide will compare and contrast the expected outcomes from two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), providing a framework for method development and data interpretation.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount as it dictates the extent of fragmentation and the type of information that can be gleaned from the mass spectrum.

Electron Ionization (EI): The "Hard" Ionization Approach

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation.[1] This "hard" ionization is highly valuable for structural elucidation as it provides a detailed fragmentation fingerprint of the molecule.

Expected Behavior of (2-Bromo-5-chlorobenzyl)hydrazine under EI:

  • Molecular Ion (M•+): The molecular ion is expected to be observed, but its abundance may be low due to the lability of the benzyl-hydrazine bond. The presence of both bromine and chlorine will result in a characteristic isotopic cluster for the molecular ion peak.

  • Fragmentation: Extensive fragmentation is anticipated. The fragmentation pathways will be governed by the stability of the resulting ions and neutral losses.

Electrospray Ionization (ESI): The "Soft" Ionization Alternative

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]^+).[1] This makes it ideal for determining the molecular weight of the analyte.

Expected Behavior of (2-Bromo-5-chlorobenzyl)hydrazine under ESI:

  • Protonated Molecule ([M+H]^+): A prominent peak corresponding to the protonated molecule is expected. The isotopic pattern arising from the bromine and chlorine atoms will be clearly visible.

  • In-source Fragmentation: By increasing the cone voltage, some fragmentation can be induced. This allows for a degree of structural confirmation without resorting to tandem mass spectrometry (MS/MS).

Predicted Fragmentation Patterns of (2-Bromo-5-chlorobenzyl)hydrazine

The fragmentation of (2-Bromo-5-chlorobenzyl)hydrazine is predicted to be driven by the cleavage of the weakest bonds and the formation of stable carbocations and radicals.

Key Fragmentation Pathways under Electron Ionization (EI)

The primary fragmentation pathways anticipated under EI are detailed below. The relative abundance of the resulting fragment ions will depend on their stability.

  • Alpha-Cleavage: The most favorable cleavage is expected to be the benzylic C-N bond cleavage, leading to the formation of the highly stable 2-bromo-5-chlorobenzyl cation.[2]

  • Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals or hydrogen halides (HBr, HCl) from the benzyl fragment is also likely.[3]

  • Hydrazine Fragmentation: The hydrazine moiety itself can undergo fragmentation, leading to the loss of NH2 or N2H3 radicals.

Below is a DOT script representation of the predicted major fragmentation pathway.

M [(2-Bromo-5-chlorobenzyl)hydrazine]•+ m/z 234/236/238 A 2-Bromo-5-chlorobenzyl cation m/z 203/205/207 M->A α-cleavage - •N2H3 E Hydrazine radical cation [N2H5]+ m/z 33 M->E Benzylic Cleavage C [C7H6Cl]+ m/z 125/127 A->C - Br• D [C7H6Br]+ m/z 169/171 A->D - Cl• B [C7H5BrCl]•+

Caption: Predicted EI fragmentation of (2-Bromo-5-chlorobenzyl)hydrazine.

Tandem Mass Spectrometry (MS/MS) Fragmentation of the ESI-Generated [M+H]⁺ Ion

Tandem mass spectrometry of the protonated molecule will provide valuable structural information through controlled collision-induced dissociation (CID).

  • Loss of Ammonia: A common fragmentation pathway for protonated hydrazines is the loss of a neutral ammonia molecule (NH3).

  • Benzylic C-N Cleavage: Similar to EI, cleavage of the benzylic C-N bond is expected, yielding the 2-bromo-5-chlorobenzyl cation.

The predicted MS/MS fragmentation is visualized in the following DOT script.

MH [M+H]+ m/z 235/237/239 F [M+H - NH3]+ m/z 218/220/222 MH->F Loss of NH3 G 2-Bromo-5-chlorobenzyl cation m/z 203/205/207 MH->G Benzylic Cleavage

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of Hydrazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of hydrazine dihydrochloride. As a critical starting material and potential impurity in numerous pharmaceutical manufacturing processes, the accurate quantification of hydrazine is paramount for ensuring drug safety and efficacy. This document will navigate the complexities of hydrazine analysis, compare various derivatization strategies, and present a robust, validated method, complete with experimental data and protocols.

The Analytical Challenge of Hydrazine

Hydrazine (H₂N-NH₂) is a small, highly polar, and reactive molecule. These characteristics present significant challenges for traditional reversed-phase HPLC analysis. Firstly, its high polarity leads to poor retention on nonpolar stationary phases. Secondly, and more critically, hydrazine lacks a chromophore, rendering it undetectable by UV-Vis spectrophotometry, a common HPLC detector.[1] Furthermore, its tendency for autoxidation necessitates rapid sample processing and derivatization to ensure accurate analysis.[2]

These challenges mandate a chemical modification step known as derivatization. By reacting hydrazine with a suitable reagent, a stable, detectable derivative with favorable chromatographic properties is formed. This guide will compare several common derivatization approaches.

Comparative Analysis of Derivatization Reagents

The choice of derivatization reagent is the most critical decision in developing an HPLC method for hydrazine. An ideal reagent should react specifically and completely with hydrazine under mild conditions to form a stable product with a strong chromophore. We will compare three widely used aldehyde-based reagents: p-dimethylaminobenzaldehyde, benzaldehyde, and salicylaldehyde.

dot

Caption: Comparison of key properties for common hydrazine derivatization reagents.

Table 1: Performance Comparison of Derivatization Reagents

Parameterp-DimethylaminobenzaldehydeBenzaldehydeSalicylaldehyde
Reaction Product p-DimethylaminobenzaldazineBenzalazineSalicylaldazine
Limit of Detection (LOD) ~0.3 µg/L[3]~0.002 µg/g[1]~1.03 ppm[4]
Limit of Quantitation (LOQ) ~1.2 µg/L[3]Not explicitly stated~3.1 ppm[4]
Wavelength of Max. Absorbance (λmax) 480 nm[3]300 nm[1]360 nm[4]
Advantages High specificityGood sensitivity, low interferenceExcellent sensitivity
Disadvantages Potential for matrix interferenceRequires heating for reaction completion[5]Slightly lower stability in some matrices

Based on this comparison, salicylaldehyde and benzaldehyde offer a good balance of sensitivity and robustness. For this guide, we will proceed with a method utilizing salicylaldehyde due to its superior sensitivity, which is critical for detecting trace levels of hydrazine as a genotoxic impurity.

Experimental Workflow: A Validated RP-HPLC Method

The following section details a stability-indicating RP-HPLC method for the quantification of hydrazine in hydrazine dihydrochloride raw material. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[4]

dot

Caption: Experimental workflow for the HPLC analysis of hydrazine.

  • Hydrazine Dihydrochloride (for standard and sample preparation)

  • Salicylaldehyde (Reagent Grade)

  • Ammonium Dihydrogen Phosphate (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water

ParameterCondition
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Buffer:Methanol (25:75 v/v) (Buffer: 10g Ammonium Dihydrogen Phosphate in 1000 mL water)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient
Detection Wavelength 360 nm[4]
Injection Volume 20 µL
  • Diluent: Methanol

  • Standard Stock Solution: Accurately weigh about 156 mg of hydrazine hydrate (equivalent to 100 mg of hydrazine) into a 10 mL volumetric flask, dissolve in and dilute to volume with water.[4]

  • Working Standard Solution: Further dilute the stock solution with diluent to achieve a final concentration appropriate for the expected impurity level.[4]

  • Sample Solution: Accurately weigh the hydrazine dihydrochloride sample and dissolve in the diluent to a known concentration.

  • Derivatization Procedure: To both standard and sample solutions, add a specified volume of salicylaldehyde solution (e.g., 1% in methanol). Allow the reaction to proceed at a controlled temperature for a set time to ensure complete formation of the salicylaldazine derivative.

The developed method was validated to demonstrate its suitability for the intended purpose.

Table 2: Summary of Validation Parameters

ParameterResultAcceptance Criteria (ICH)
Linearity (r²) 0.998[4]≥ 0.995
LOD 1.03 ppm[4]Reportable
LOQ 3.1 ppm[4]Reportable
Accuracy (% Recovery) 98.21% - 100.18%[6]80.0% - 120.0%
Precision (% RSD) < 5.30%[4]≤ 10.0% for LOQ, ≤ 5.0% for higher concentrations
Specificity No interference from blank and placeboPeak purity > 990
Robustness %RSD < 3.8% for minor changes in method parameters[6]%RSD should be within acceptable limits

The validation results confirm that the method is linear, sensitive, accurate, precise, specific, and robust for the determination of hydrazine in hydrazine dihydrochloride.

Alternative Analytical Techniques

While HPLC with derivatization is the most common and robust method, other techniques can be employed for hydrazine analysis.

  • Gas Chromatography (GC): Can be used, often with derivatization to improve volatility and thermal stability.[2] However, it may be less suitable for non-volatile salt forms like hydrazine dihydrochloride.

  • Ion Chromatography: Can separate hydrazine as a cation without derivatization, but may lack the sensitivity of HPLC-UV methods.[7]

  • Spectrophotometry: A colorimetric method, often using p-dimethylaminobenzaldehyde, can be used for screening but may lack the specificity of a chromatographic separation.[2]

  • Potentiometric Titration: A classical chemical method that can be used for assay but is not suitable for trace impurity analysis.[8]

Conclusion

The purity assessment of hydrazine dihydrochloride requires a well-developed and validated analytical method to overcome the inherent challenges of the analyte. This guide has demonstrated that a reversed-phase HPLC method with pre-column derivatization using salicylaldehyde provides a sensitive, specific, and robust solution. The comparative data presented for different derivatization reagents highlights the critical considerations in method development. The detailed experimental protocol and validation summary serve as a comprehensive resource for researchers and quality control analysts in the pharmaceutical industry. The selection of an appropriate analytical method is crucial for ensuring the quality and safety of pharmaceutical products where hydrazine may be present as a genotoxic impurity.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Hydrazines. [Link]

  • Carter, C. H., Johnson, D. W., & Carter, H. W. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 38(1), 28–33. [Link]

  • Li, J., Wang, Y., & Liu, H. (2017). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry, 34(8), 964-970. [Link]

  • Sojitra, C., Agarwal, S., Dholakia, C., Sudhakar, P., & Singh, K. K. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs, 56(12), 45-52. [Link]

  • CN107064368A. (2017). The method that derivatization HPLC methods determine hydrazine hydrate.
  • Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]

  • Pervunina, R. I. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(10), 1147-1162. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). HYDRAZINE (Method 33). [Link]

  • McBride, W. R., Henry, R. A., & Skolnik, S. (1951). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry, 23(6), 890–893. [Link]

  • Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]

Sources

Comparative Reactivity Guide: (2-Bromo-5-chlorobenzyl)hydrazine vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (2-Bromo-5-chlorobenzyl)hydrazine against its non-halogenated analog (Benzylhydrazine ).[1] It is designed for medicinal chemists and process scientists optimizing heterocyclic synthesis.[1]

Executive Summary

(2-Bromo-5-chlorobenzyl)hydrazine (CAS: 2044706-95-6) is a bifunctional building block that diverges significantly from standard benzylhydrazine in synthetic utility.[1] While both compounds exhibit classical hydrazine nucleophilicity, the halogenated analog possesses a "latent" reactivity handle—the ortho-bromo group.

  • Non-Halogenated Analogs: Serve primarily as nucleophiles for simple condensation (hydrazone formation) or alkylation.[1]

  • Halogenated Analog: Functions as a privileged scaffold for the rapid construction of fused heterocycles (e.g., indazoles, quinazolines) via metal-catalyzed cross-coupling/cyclization cascades.[1]

Chemical Profile & Electronic Landscape[1]

The reactivity difference is governed by the electronic influence of the halogen substituents on the aromatic ring.

Comparative Properties Table
Feature(2-Bromo-5-chlorobenzyl)hydrazineBenzylhydrazine (Non-Halogenated)
Molecular Weight ~235.5 g/mol (Free base)122.17 g/mol
Electronic Effect Strong -I (Inductive) effect from Br and Cl.[1]Neutral / Mild +I from alkyl group.[1]
Nucleophilicity Moderate. The electron-withdrawing ring decreases electron density on the

-nitrogen slightly.
High. Standard primary alkyl hydrazine reactivity.[1]
Acidity (Benzylic H) Increased. Benzylic protons are more acidic due to anion stabilization by halogens.[1]Standard. pKa ~40 (DMSO).[1]
Primary Utility Precursor for Indazoles and Pyrazoles via cyclization.[1]Simple linker or hydrazone precursor.[1]
Electronic Impact Analysis

The ortho-bromo and meta-chloro substituents exert a combined electron-withdrawing inductive effect (-I).

  • Basicity: The basicity of the hydrazine nitrogen is slightly attenuated compared to the non-halogenated analog. While exact pKa values are substrate-dependent, analogous trends in benzylamines suggest a decrease of ~0.5–1.0 pKa units.[1]

  • Impact: This makes the halogenated analog less prone to over-alkylation side reactions but requires slightly more vigorous conditions (or stronger bases) to initiate nucleophilic attack compared to benzylhydrazine.[1]

Divergent Reaction Pathways

The following diagram illustrates the critical divergence in reactivity. While both compounds undergo condensation, only the halogenated analog can access the "Cyclization Pathway."[1]

ReactivityComparison Start_Halo (2-Bromo-5-chlorobenzyl) hydrazine Product_Hydrazone_Halo Halogenated Hydrazone (Stable Intermediate) Start_Halo->Product_Hydrazone_Halo Condensation Start_NonHalo Benzylhydrazine (Non-Halogenated) Product_Hydrazone_Non Simple Hydrazone Start_NonHalo->Product_Hydrazone_Non Condensation Reagent_Aldehyde + Aldehyde/Ketone Reagent_Pd + Pd Catalyst / Base (Intramolecular) Product_Indazole 1H-Indazole Derivative (Fused Heterocycle) Product_Hydrazone_Halo->Product_Indazole C-N Coupling (Buchwald-Hartwig) Product_NoRxn No Cyclization (Inert) Product_Hydrazone_Non->Product_NoRxn Missing Halogen Handle

Figure 1: Divergent reactivity pathways. The halogenated analog grants access to fused heterocycles via Pd-catalyzed cyclization, a pathway inaccessible to the non-halogenated analog.

Experimental Protocols

Protocol 1: General Hydrazone Formation (Baseline Reactivity)

Applicable to both analogs. This reaction demonstrates that the electron-withdrawing halogens do not significantly hinder standard condensation reactions.[1]

Reagents:

  • Hydrazine substrate (1.0 equiv)[1][2]

  • Aryl Aldehyde (1.0 equiv)[1]

  • Ethanol (0.5 M concentration)[1]

  • Acetic Acid (cat.[1] 5 mol%)[1]

Workflow:

  • Dissolve the hydrazine hydrochloride salt in Ethanol.[1] Add 1.0 equiv of Triethylamine (Et3N) to liberate the free base.[1]

  • Add the Aryl Aldehyde and catalytic Acetic Acid.[1]

  • Stir at Room Temperature for 2–4 hours . (Note: The non-halogenated analog may react slightly faster, often <1 hour).[1]

  • Workup: The product typically precipitates.[1] Filter and wash with cold ethanol.[1]

  • Data Check: The halogenated hydrazone is generally a stable solid, whereas non-halogenated benzyl hydrazones can sometimes be oils or low-melting solids.[1]

Protocol 2: Pd-Catalyzed Cyclization to Indazoles (Specific Utility)

Applicable ONLY to (2-Bromo-5-chlorobenzyl)hydrazine. This protocol leverages the ortho-bromo group to form the N-N bond of the indazole core, a reaction impossible with benzylhydrazine.

Mechanism: Intramolecular Buchwald-Hartwig Amination.[1]

Reagents:

  • (2-Bromo-5-chlorobenzyl)hydrazone derivative (from Protocol 1) (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Xantphos or BINAP (5–10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Workflow:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the halogenated hydrazone, Pd(OAc)₂, Ligand, and Cs₂CO₃.

  • Add degassed Toluene (0.1 M).

  • Reaction: Seal and heat to 100–110°C for 12–16 hours .

  • Monitoring: Monitor by LC-MS. Look for the loss of the bromine isotope pattern and formation of the cyclized mass (M - HBr).

  • Purification: Filter through a celite pad to remove inorganic salts and Palladium black.[1] Concentrate and purify via silica gel chromatography.

Expected Outcome: Formation of a 1-Benzyl-1H-indazole derivative. The 5-chloro substituent remains intact (as aryl chlorides are less reactive than aryl bromides under these specific conditions), providing a handle for further functionalization.[1]

References

  • Synthesis of Indazoles via Pd-Catalysis

    • Org.[1][3][4][5][6][7][8] Lett.2014 , 16, 3114–3117.[1][7][8] Link[1]

    • J. Org.[1][4][5][6][8] Chem.2021 , 86, 1408–1418.[1][8] Link[1]

  • General Hydrazine Reactivity & Basicity

    • Chemistry LibreTexts: Basicity of Arylamines and Analogs. Link

  • Compound Data (PubChem)

    • (2-Bromo-5-chlorobenzyl)hydrazine.[1][9][10] Link

Sources

Technical Guide: Melting Point Determination & Validation for (2-Bromo-5-chlorobenzyl)hydrazine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride (CAS: 2044706-95-6) Audience: QC Analysts, Synthetic Chemists, and Drug Development Scientists

Executive Summary & Compound Profile

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a critical benzylhydrazine intermediate, often utilized in the synthesis of kinase inhibitors and complex heterocycles. As a dihydrochloride salt, this compound presents specific characterization challenges distinguishable from its free base form: hygroscopicity and thermal decomposition .

Accurate melting point (MP) determination for this salt is not merely about finding a temperature; it is a validation of salt stoichiometry and purity. This guide compares the industry-standard Capillary Method against Differential Scanning Calorimetry (DSC) , providing a validated protocol to distinguish true melting events from pseudo-melting (dissolution in lattice water) or decomposition.

Compound Specifications
PropertyDetail
Chemical Name (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride
CAS Number 2044706-95-6
Molecular Formula C₇H₁₀BrCl₃N₂
Molecular Weight 308.43 g/mol
Physical State White to off-white crystalline powder
Thermal Behavior High melting point (>190°C) with likely decomposition; Hygroscopic

Comparative Analysis: Capillary vs. DSC[2][3]

For hydrochloride salts, the choice of method significantly alters the observed result. The following comparison highlights why a multi-method approach is recommended for validation.

Performance Matrix
FeatureMethod A: Capillary (USP <741>) Method B: DSC (Thermal Analysis)
Principle Visual observation of phase change under controlled heating.Measurement of heat flow (endothermic/exothermic events) vs. temperature.
Suitability for 2HCl Salts Moderate. Subjective interpretation of "browning" (decomposition) vs. melting.High. Clearly separates dehydration (broad endotherm) from melting (sharp peak).
Sample Requirement ~1–5 mg (Destructive)~2–5 mg (Destructive)
Precision ±1.0°C (Operator dependent)±0.1°C (Instrument dependent)
Decomposition Detection Difficult. Often misidentified as melting range broadening.Excellent. Exothermic events are distinct from endothermic melting.
Cost/Throughput Low Cost / High ThroughputHigh Cost / Lower Throughput

Expert Insight: For (2-Bromo-5-chlorobenzyl)hydrazine 2HCl, the Capillary method is sufficient for routine QC only if the sample is strictly dried. However, DSC is required for primary reference standard validation to prove that the endotherm is a melt and not a solvate desolvation.

Validated Experimental Protocols

Phase 1: Sample Pre-treatment (Mandatory)

Hydrazine dihydrochloride salts are prone to absorbing atmospheric moisture, which depresses the melting point (colligative property).

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

  • Handling: Limit exposure to air. Store in a desiccator until immediate analysis.

Phase 2: Method A - Capillary Determination (Routine QC)

Standard: USP <741> Class Ia

  • Preparation: Pack the dried sample into a capillary tube to a height of 2.5–3.5 mm. Tap on a hard surface to ensure tight packing (prevents air pockets).

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 170°C to estimate the onset.

  • Ramp 2 (Measurement): Cool to 160°C. Resume heating at a rate of 1.0°C/min .

  • Observation:

    • Sintering: Solid pulls away from walls (Record Temp).

    • Meniscus: Liquid phase clearly forms (Official MP Start).

    • Clear Point: Sample is fully liquid (Official MP End).[1]

    • Note: If the sample turns brown/black and bubbles before clearing, record as "Decomposition Point" (e.g., 198°C dec.) .

Phase 3: Method B - DSC Determination (Validation)

Standard: ASTM E794

  • Pan Selection: Use Crimped Aluminum Pans with a pinhole lid. (Hermetic pans may rupture if HCl gas is released during decomposition).

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidation of the hydrazine moiety).

  • Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Identify the Onset Temperature (intersection of baseline and leading edge). This is the thermodynamic melting point.

    • Watch for a broad shallow endotherm <100°C (indicates residual water/solvent).

    • Watch for sharp exotherms immediately following the melt (indicates decomposition).

Data Validation & Logic Flow

To ensure the reported melting point is accurate and not an artifact of impurities, follow this logic pathway.

MP_Validation Start Start: Raw Sample (2-Bromo-5-chlorobenzyl)hydrazine 2HCl Drying Vacuum Drying (40°C, 4 hrs) Start->Drying DSC_Run Run DSC (10°C/min, N2) Drying->DSC_Run Check_Water Broad Endotherm < 100°C? DSC_Run->Check_Water Redry Fail: Moisture Present Repeat Drying Check_Water->Redry Yes Check_Peak Sharp Endotherm > 180°C? Check_Water->Check_Peak No Redry->Drying Valid_Melt Pass: Valid Melt Record Onset Temp Check_Peak->Valid_Melt Yes (Clear Melt) Decomp Result: Decomposition (Exotherm observed) Check_Peak->Decomp Yes (Followed by Exotherm)

Figure 1: Decision logic for validating melting point data using DSC. Note the critical loop for moisture detection.

Technical Nuances & Troubleshooting

The "Double-Melt" Phenomenon

In hydrazine dihydrochlorides, you may observe two peaks in DSC:

  • Peak 1 (~150-160°C): Possible solid-solid transition or loss of one HCl molecule (conversion to monohydrochloride).

  • Peak 2 (>190°C): True melting/decomposition of the salt. Corrective Action: Perform TGA (Thermogravimetric Analysis).[2] If significant weight loss correlates with Peak 1, it is a desolvation or degradation event, not the MP.

Corrosive Nature

The "2HCl" designation implies potential release of HCl gas upon heating.

  • Equipment Safety: Ensure DSC cell is purged well to protect the sensor from acid corrosion.

  • Capillary Safety: Dispose of capillaries in hazardous waste; do not crush them in open air.

References

  • U.S. Pharmacopeia (USP). <741> Melting Range or Temperature.[1] USP-NF. [1]

  • Fluorochem. Product Specification: (2-BROMO-5-CHLOROBENZYL)HYDRAZINE DIHYDROCHLORIDE (CAS 2044706-95-6).[3][4]

  • GuideChem. Hydrazine dihydrochloride Properties and Decomposition Data.

  • ResolveMass Laboratories. Comparison of Capillary vs. DSC Melting Point Determination.

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.[1][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.